molecular formula C15H16 B3422451 Isopropylbiphenyl CAS No. 25640-78-2

Isopropylbiphenyl

Cat. No.: B3422451
CAS No.: 25640-78-2
M. Wt: 196.29 g/mol
InChI Key: HKTCLPBBJDIBGF-UHFFFAOYSA-N
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Description

Isopropylbiphenyl is an organic compound with the molecular formula C15H16. It consists of a biphenyl structure where one of the hydrogen atoms is replaced by an isopropyl group. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylbiphenyl can be synthesized through several methods. One common approach involves the isopropylation of biphenyl using propylene in the presence of a catalyst such as H-mordenite. The reaction typically occurs at temperatures ranging from 225°C to 275°C . Another method involves the use of triarylphosphate or ethyl (diaryl) phosphate in a mixture of trifluoroethanol and acetone, followed by irradiation .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow microreactors where biphenyl and propylene undergo a Friedel-Crafts alkylation reaction . This method ensures a consistent and scalable production process.

Mechanism of Action

The mechanism of action of isopropylbiphenyl primarily involves its interaction with catalytic sites during chemical reactions. For instance, during isopropylation, the compound forms an active transition state with propene and acid sites in H-mordenite channels, leading to selective formation of dithis compound . This mechanism highlights the compound’s ability to establish specific interactions with catalysts, facilitating targeted chemical transformations.

Comparison with Similar Compounds

Isopropylbiphenyl can be compared with other biphenyl derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the isopropyl group enhances its solubility in organic solvents and its ability to participate in selective catalytic reactions.

Properties

IUPAC Name

1-phenyl-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCLPBBJDIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173138
Record name 1,1'-Biphenyl, 2-(1-methylethyl)-
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water-white liquid; [HSDB]
Record name Isopropylbiphenyl
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Boiling Point

Range = 295-305 °C, Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/
Details ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983)
Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
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Solubility

In water = 0.6 mg/l at 25 °C
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity = 0.988 gm/cc, Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/
Details ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983)
Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0005 [mmHg], 5.0X10-4 mm Hg at 25 °C
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name Isopropylbiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5718
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water white

CAS No.

19486-60-3, 25640-78-2
Record name 2-Isopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019486603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, (1-methylethyl)-
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Record name 1,1'-Biphenyl, 2-(1-methylethyl)-
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Record name 2-ISOPROPYLBIPHENYL
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Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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